Tetraioduro de silicio

Descripción general

Descripción

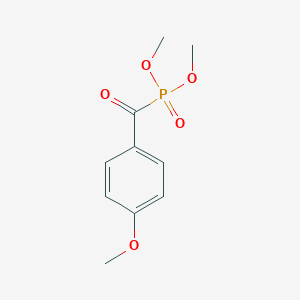

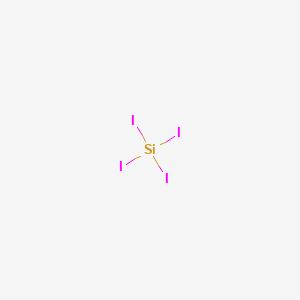

City Chemical manufactures high purity Silicon Tetraiodide, CAS 13465-84-4 in bulk quantity. Silicon Tetraiodide is used to grow thin films of Silicon (Si) by Chemical Vapor Deposition (CVD). As a crystalline structure it is light and colorless. When melted it appears as a yellow liquid. Silicon Tetraiodide is a tetrahedral molecule with Si-I bond lengths of 2.432 A. SiI4 is a precursor to silicon amides of the formula (Si(NR2)4 (R=alkyl). SiI4 is currently being used in manufacturing, etching of Silicon in microelectronics.

Aplicaciones Científicas De Investigación

Análisis de la Estructura Molecular

El Tetraioduro de silicio se ha utilizado en estudios para determinar su estructura molecular . La geometría molecular del this compound se determinó mediante difracción de electrones en fase gaseosa a 378 K. La molécula tiene una forma tetraédrica regular con una longitud de enlace Si—I (r g) de 2,432(5) Å .

Baterías de Iones de Litio

Los materiales de ánodo basados en silicio, que podrían incluir potencialmente this compound, han sido ampliamente discutidos por los investigadores debido a su alta capacidad teórica, recursos abundantes y plataforma de bajo voltaje de funcionamiento . Se consideran los materiales de ánodo más prometedores para las baterías de iones de litio .

Fabricación de Nanopartículas

El this compound podría utilizarse potencialmente en la fabricación de nanopartículas de sílice funcionalizadas . Estas nanopartículas han atraído gran atención debido a sus prometedoras características fisicoquímicas distintivas, versátiles y privilegiadas .

Catálisis Avanzada

Las nanopartículas de sílice funcionalizadas, que podrían fabricarse potencialmente utilizando this compound, se han utilizado en la catálisis avanzada .

Administración de Fármacos

Las nanopartículas de sílice funcionalizadas, potencialmente fabricadas utilizando this compound, se han utilizado en sistemas de administración de fármacos .

Aplicaciones Biomédicas

Las nanopartículas de sílice funcionalizadas, potencialmente fabricadas utilizando this compound, se han utilizado en diversas aplicaciones biomédicas .

Mecanismo De Acción

Target of Action

Silicon tetraiodide (SiI4) is a chemical compound that primarily targets silicon-based materials in microelectronics manufacturing . It is used as a precursor to silicon amides of the formula Si(NR2)4 (R = alkyl) .

Mode of Action

Silicon tetraiodide is a tetrahedral molecule with Si-I bond lengths of 2.432(5) Å . It reacts with silicon or silicon carbide when heated to about 200°C, resulting in the formation of a series of compounds ranging from iodosilane SiH3I to diiodosilane SiH2I2 and triiodosilane SiHI3 . These reactions are of academic interest and have implications in the manufacture and etching of silicon in microelectronics .

Biochemical Pathways

Silicon, in general, is known to play a role in the primary response, modulating the behavior of post-elicitation intracellular signaling pathways that control the expression of defense genes involved in cell wall structural modifications, hypersensitivity responses, synthesis of hormones, antimicrobial compound synthesis, and in the formation of pr proteins .

Pharmacokinetics

It is known that silicon tetraiodide reacts quickly with water and moisture in the air , which would likely affect its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.

Result of Action

The molecular and cellular effects of silicon tetraiodide’s action are primarily observed in its industrial applications. In the manufacture and etching of silicon in microelectronics, silicon tetraiodide can help create precise structures and patterns . .

Action Environment

The action of silicon tetraiodide is highly dependent on environmental factors. It reacts quickly with water and moisture in the air , suggesting that it is sensitive to humidity levels. Additionally, it reacts with silicon or silicon carbide when heated to about 200°C , indicating that temperature is also a critical factor in its reactivity. These environmental factors can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Silicon tetraiodide is labeled as a danger according to GHS. It has hazard statements H301, H311, H314, H317, H334, H360, and precautionary statements P201, P202, P260, P261, P264, P270, P272, P280, P281, P285, P301+P310, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P304+P341, P305+P351+P338, P308+P313, P310, P312, P321, P322, P330, P333+P313, P342+P311, P361, P363, P405, P501 .

Relevant Papers The paper “Molecular Structure of Silicon Tetraiodide” by Maria Kolonits and Magdolna Hargittai provides a comprehensive analysis of the molecular structure of silicon tetraiodide .

Propiedades

IUPAC Name |

tetraiodosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I4Si/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTHARXEQHJSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiI4, I4Si | |

| Record name | silicon(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065489 | |

| Record name | Silane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.703 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White or pink crystalline solid; [MSDSonline] | |

| Record name | Silicon tetraiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-84-4 | |

| Record name | Tetraiodosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)

![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)